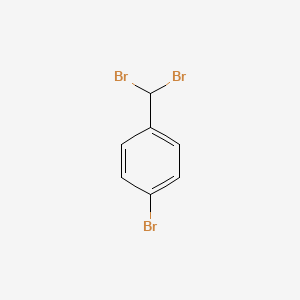

1-Bromo-4-(dibromomethyl)benzene

Descripción

BenchChem offers high-quality 1-Bromo-4-(dibromomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(dibromomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-4-(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAXDZKOAPBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499612 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-77-2 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Bromo-4-(dibromomethyl)benzene chemical properties and structure

Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

1-Bromo-4-(dibromomethyl)benzene (often referred to as 4-bromobenzal bromide or

This guide provides a rigorous technical analysis of its physicochemical properties, radical-mediated synthesis, hydrolysis kinetics, and safety protocols, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Identity & Structural Architecture

Important CAS Note: The CAS number 1610-33-9 is frequently cited in literature but often cross-referenced in databases to phosphonic acid derivatives (e.g., ethyl methyl phosphonate). The definitive CAS for 1-Bromo-4-(dibromomethyl)benzene is 62247-77-2 (or historically associated with 4-bromobenzal bromide entries). Researchers must verify chemical structure over CAS numbers when sourcing.

| Property | Data |

| IUPAC Name | 1-Bromo-4-(dibromomethyl)benzene |

| Common Synonyms | 4-Bromobenzal bromide; |

| Molecular Formula | |

| Molecular Weight | 328.83 g/mol |

| Structure | Para-substituted benzene: Ar-Br (C1) and Ar-CHBr |

| Melting Point | 31–34 °C (Low-melting solid; often supercooled liquid) |

| Boiling Point | ~135–150 °C (at reduced pressure, e.g., 15 mmHg) |

| Solubility | Soluble in DCM, |

Part 2: Synthesis – Radical Bromination Mechanism

The industrial and laboratory standard for synthesizing 1-Bromo-4-(dibromomethyl)benzene is the Wohl-Ziegler bromination or direct radical bromination of 4-bromotoluene. This reaction requires precise control to favor the gem-dibromide over the thermodynamic tribromide or kinetic monobromide.

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism, typically initiated by light (

Key Selectivity Factor: The second bromination (benzyl bromide

Caption: Stepwise radical bromination pathway. Control of stoichiometry (2.1-2.2 eq. Br2) is crucial to stop at the gem-dibromide stage.

Part 3: Reactivity & Hydrolysis (The "Masked Aldehyde")

The most significant application of 1-Bromo-4-(dibromomethyl)benzene is its role as a precursor to 4-bromobenzaldehyde . The gem-dibromide moiety acts as a masked carbonyl group.

Hydrolysis Mechanism

Hydrolysis is typically acid-catalyzed or assisted by a weak base (e.g.,

Reaction Scheme:

Caption: Hydrolysis pathway converting the gem-dibromide to the aldehyde carbonyl.

Part 4: Experimental Protocols

Protocol A: Synthesis via Radical Bromination

Target: 1-Bromo-4-(dibromomethyl)benzene

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize HBr evolution.

-

Reagents:

-

4-Bromotoluene (100 mmol, 17.1 g)

-

N-Bromosuccinimide (NBS) (210 mmol, 37.4 g) [Note: 2.1 eq ensures dibromination]

-

Benzoyl Peroxide (BPO) (2 mol%, 0.5 g)

-

Solvent:

or Benzotrifluoride (green alternative) (100 mL).

-

-

Procedure:

-

Dissolve 4-bromotoluene in solvent. Add half of the NBS and all BPO.

-

Heat to reflux (approx 80°C).

-

Initiation: The reaction is exothermic once initiated (color change/foaming).

-

Add remaining NBS portion-wise over 1 hour to maintain steady reflux.

-

Reflux for an additional 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of monobromide.

-

-

Workup:

-

Cool to 0°C. Filter off the precipitated succinimide byproduct.

-

Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/hexane if solid, or vacuum distill if liquid (BP ~140°C @ 15 mmHg).

-

Protocol B: Hydrolysis to 4-Bromobenzaldehyde

Target: 4-Bromobenzaldehyde

-

Reagents:

-

Crude 1-Bromo-4-(dibromomethyl)benzene (from Protocol A).

-

Calcium Carbonate (

) powder (2.0 eq). -

Water/Dioxane (1:1 mixture).

-

-

Procedure:

-

Suspend the dibromide and

in the solvent mixture. -

Reflux vigorously for 12–16 hours.

-

Steam Distillation: This is the preferred purification method. The aldehyde is volatile with steam, while impurities (tribromides) remain.

-

-

Yield: Typically 60–75% over two steps.

Part 5: Safety & Handling (E-E-A-T)

-

Lachrymator Warning: Like most benzyl halides, 1-Bromo-4-(dibromomethyl)benzene is a potent lachrymator (tear gas). Always handle in a functioning fume hood.

-

Corrosivity: The hydrolysis releases HBr gas, which is highly corrosive. Use acid-resistant tubing and scrubbers.

-

Storage: The compound is light-sensitive (photolytic degradation). Store in amber glass bottles at cool temperatures (<25°C).

-

Skin Contact: Causes severe irritation and potential chemical burns. Double-glove (Nitrile) and wear a lab coat.

References

-

BenchChem. An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.[2] (2025).[1][3][4][2][5][6] Link

-

Organic Syntheses. p-Bromobenzaldehyde Synthesis via Hydrolysis. Coll. Vol. 2, p. 89. Link

-

PubChem. 1-Bromo-4-(dibromomethyl)benzene (Compound Summary). National Library of Medicine.[3] Link

-

Google Patents. Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene. CN101265222A. Link

Sources

Solubility and Stability Profile of p-Bromobenzal Bromide

Technical Guide for Process Chemistry & Drug Development

Executive Summary

This guide provides a technical analysis of the solubility, stability, and handling of p-Bromobenzal bromide (1-bromo-4-(dibromomethyl)benzene). Distinct from its mono-brominated analog (p-bromobenzyl bromide), this compound serves as a critical intermediate in the synthesis of p-bromobenzaldehyde via the Sommelet reaction or gem-dihalide hydrolysis.

For researchers, the critical operational challenge is not merely "dissolving" the compound, but managing the competition between dissolution and solvolysis .[1] This guide outlines the thermodynamic solubility profile, suitable solvent systems for recrystallization, and the kinetic risks of hydrolysis in protic media.[1]

Physicochemical Identity & Properties

Before selecting a solvent system, it is imperative to verify the specific bromination state of the substrate to avoid process errors (e.g., confusing the benzal and benzyl derivatives).[1]

| Property | Data | Notes |

| Common Name | p-Bromobenzal bromide | Also: |

| IUPAC Name | 1-bromo-4-(dibromomethyl)benzene | |

| CAS Number | 5857-69-2 | Distinct from p-bromobenzyl bromide (589-15-1) |

| Molecular Formula | C | |

| Molecular Weight | 328.83 g/mol | High halogen content drives lipophilicity |

| Physical State | Crystalline Solid | |

| Melting Point | ~30–35 °C | Low MP requires careful temp control during filtration |

| LogP (Predicted) | ~4.1 | Highly hydrophobic; practically insoluble in water |

Solubility Thermodynamics & Solvent Selection

p-Bromobenzal bromide follows a "Like Dissolves Like" solubility mechanism heavily influenced by its high halogen density. The presence of three bromine atoms renders the molecule highly lipophilic and polarizable, creating strong affinity for chlorinated solvents and aromatic hydrocarbons.[1]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Application |

| Halogenated | Carbon Tetrachloride (CCl | Excellent | Reaction medium (Radical Bromination) |

| Aromatic | Benzene, Toluene, Chlorobenzene | Good | Reaction medium; Extraction |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good | General dissolution; Chromatography |

| Protic (Hot) | Ethanol, Methanol (Boiling) | High | Recrystallization (Primary choice) |

| Protic (Cold) | Ethanol, Methanol (0–20 °C) | Poor | Crystallization yield recovery |

| Aqueous | Water | Insoluble | Risk: Hydrolysis to aldehyde |

The Recrystallization Paradox

The most effective purification method relies on the steep solubility curve in lower alcohols.[1] While p-bromobenzal bromide is highly soluble in boiling ethanol, it precipitates readily upon cooling.

-

Mechanism: At high temperatures, the entropy of mixing overcomes the crystal lattice energy.[1] Upon cooling, the non-polar interactions between the solute molecules dominate the solute-solvent interactions, forcing precipitation.[1]

-

Operational Note: Because the melting point is low (~30-35°C), "oiling out" (liquid-liquid phase separation) is a common risk during recrystallization if the concentration is too high or cooling is too rapid.

Reactive Dissolution: The Hydrolysis Trap

A common failure mode in handling p-bromobenzal bromide is the assumption that it is stable in wet solvents. The gem-dibromide moiety (-CHBr

Mechanism:

-

Ionization: Loss of a bromide ion to form a resonance-stabilized carbocation.

-

Nucleophilic Attack: Water attacks the cation.[1]

-

Elimination: Loss of HBr to form the aldehyde (p-Bromobenzaldehyde).

Visualizing the Stability Pathway

Figure 1: Decision tree for solvent selection showing the divergence between stable dissolution, purification, and reactive hydrolysis.

Detailed Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Remove unreacted p-bromotoluene and mono-brominated byproducts.

-

Preparation: Place crude p-bromobenzal bromide in a round-bottom flask.

-

Solvent Addition: Add Absolute Ethanol (approx. 2-3 mL per gram of solute).

-

Note: Do not use 95% ethanol if strict anhydrous conditions are required, though traces of water are usually tolerable if heating time is minimized.[1]

-

-

Dissolution: Heat the mixture in a water bath to ~60°C (below the boiling point of ethanol) with gentle stirring until the solid dissolves.

-

Caution: Do not overheat. Prolonged boiling in ethanol can lead to solvolysis (acetal formation) or hydrolysis.

-

-

Filtration (Hot): If insoluble impurities remain, filter rapidly through a pre-warmed fluted filter paper.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C).

-

Troubleshooting: If the product separates as an oil (oiling out), reheat to dissolve and add a seed crystal or scratch the glass while cooling more slowly.[1]

-

-

Isolation: Filter the crystals via vacuum filtration and wash with cold (-20°C) ethanol. Dry in a vacuum desiccator over CaCl

.

Protocol B: Hydrolytic Conversion (Synthesis Context)

Objective: Intentionally utilizing "solubility" in aqueous media to drive reaction to p-bromobenzaldehyde.

-

Mixing: Suspend p-bromobenzal bromide in water (solubility is near zero).

-

Additives: Add Calcium Carbonate (CaCO

) powder.-

Role: Acts as an acid scavenger to neutralize the HBr generated, driving the equilibrium forward.[1]

-

-

Reflux: Heat the heterogeneous mixture to reflux (100°C).

-

Process: As the reaction proceeds, the insoluble bromide converts to the slightly more soluble aldehyde and dissolves/reacts into the aqueous phase, eventually forming an oil layer of the aldehyde.

-

-

Completion: Reflux for 10–15 hours until the heavy organic layer changes density/refractive index, indicating conversion.

Safety & Handling (Lachrymator Warning)

p-Bromobenzal bromide is a potent lachrymator (tear gas agent).

-

Engineering Controls: All solubility testing must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Decontamination: Spills should be neutralized with dilute alcoholic ammonia or sodium carbonate solution before wiping.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for benzyl halide hydrolysis and handling).

-

Organic Syntheses. (1921). p-Bromobenzaldehyde.[2][6] Org. Synth. 1, 39; Coll.[1] Vol. 1, 136. (Describes the synthesis of p-bromobenzal bromide from p-bromotoluene and its subsequent hydrolysis).

-

PubChem. (n.d.).[7] 1-bromo-4-(dibromomethyl)benzene - Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[2] 4-Bromobenzaldehyde Technical Guide. (Contains data on the intermediate benzal bromide solubility and conversion).

-

Liebman, J. F., & Greenberg, A. (1976).[1] The chemistry of the carbon-halogen bond. In The Chemistry of Functional Groups. Wiley-Interscience. (Theoretical basis for solubility of poly-halogenated aromatics).

Sources

- 1. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 4. Synthetic method of p-bromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN113773186A - Synthetic method of p-bromobenzaldehyde - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Bromo-4-(dibromomethyl)benzene | C7H5Br3 | CID 12473741 - PubChem [pubchem.ncbi.nlm.nih.gov]

alpha,alpha,4-Tribromotoluene CAS number and identifiers

Technical Monograph:

Part 1: Chemical Identity & Physicochemical Profile[1]

-Tribromotoluene is a critical halogenated aromatic intermediate, primarily utilized as the direct precursor to 4-bromobenzaldehyde. It is characterized by a benzene ring substituted with a bromine atom at the para position and a geminal dibromomethyl group at theNote on Nomenclature: This compound is frequently confused with 4-bromobenzyl bromide (

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 62247-77-2 |

| IUPAC Name | 1-Bromo-4-(dibromomethyl)benzene |

| Common Name | 4-Bromobenzal bromide |

| Molecular Formula | |

| Molecular Weight | 328.83 g/mol |

| SMILES | C1=CC(=CC=C1C(Br)Br)Br |

| InChI Key | PGLAXDZKOAPBHY-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Description/Value |

| Physical State | Solid (Crystalline) |

| Solubility | Insoluble in water; Soluble in organic solvents ( |

| Reactivity | Highly susceptible to hydrolysis; Potent lachrymator |

| Melting Point | Note: Often used as a crude intermediate due to instability and lachrymatory nature. |

Part 2: Synthesis & Manufacturing

The synthesis of

Mechanism: Free-Radical Chain Reaction

The reaction proceeds via a radical chain mechanism initiated by heat or light (

-

Initiation: Homolytic cleavage of the bromine source (

or NBS) generates bromine radicals ( -

Propagation:

-

Abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical.

-

Attack of the benzylic radical on

to form the benzyl bromide. -

Second Bromination: The process repeats on the remaining benzylic hydrogen to form the gem-dibromide (benzal bromide).

-

-

Termination: Radical coupling (minor side reactions).

Experimental Protocol

-

Precursor: 4-Bromotoluene (CAS 106-38-7).

-

Reagents: Elemental Bromine (

) or N-Bromosuccinimide (NBS); Carbon Tetrachloride (

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Connect the condenser outlet to a gas trap (alkaline scrubber) to neutralize HBr byproducts.

-

Charging: Add 4-bromotoluene (1.0 eq) and solvent (e.g.,

). Heat to reflux/light boil. -

Initiation: Add a catalytic amount of benzoyl peroxide or irradiate with a tungsten lamp (150W).

-

Addition: Slowly add Bromine (

, 2.1 eq) dropwise. The rate should match the consumption of bromine (disappearance of red color).-

Critical Control Point: Temperature must be maintained >100°C (if neat) or at reflux to favor side-chain substitution over ring bromination.

-

-

Completion: Continue reflux until HBr evolution ceases.

-

Isolation: The solvent is removed under reduced pressure. The resulting crude solid is typically not purified further but used directly in the hydrolysis step to avoid handling the potent lachrymator.

Visualization: Synthesis Pathway

Figure 1: Radical chain pathway from 4-bromotoluene to the tribromo derivative.

Part 3: Reactivity & Applications

The primary utility of

Hydrolysis to 4-Bromobenzaldehyde

This is the standard industrial route to 4-bromobenzaldehyde (CAS 1122-91-4).

-

Reagents: Calcium Carbonate (

) or Sodium Acetate; Water ( -

Conditions: Reflux for 10–15 hours.

-

Mechanism:

-type hydrolysis where the gem-diol intermediate spontaneously dehydrates to the aldehyde.

Protocol:

-

Suspend the crude

-tribromotoluene in water. -

Add excess

(to neutralize HBr formed). -

Reflux vigorously.

-

Purification: Steam distillation is the preferred method to isolate pure 4-bromobenzaldehyde from the reaction mixture, leaving behind inorganic salts and unreacted tars.

Downstream Coupling

The resulting 4-bromobenzaldehyde is a scaffold for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the stable aryl bromide motif.

Visualization: Hydrolysis Workflow

Figure 2: Hydrolysis workflow for the conversion of the tribromo intermediate to the aldehyde.

Part 4: Safety & Handling (E-E-A-T)

-

Lachrymator Warning: Like all benzyl and benzal halides,

-tribromotoluene is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.[2] -

Corrosive: Hydrolysis releases Hydrobromic acid (HBr).

-

Handling:

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Full-face respirator or safety goggles with face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat.

-

Decontamination: Spills should be neutralized with dilute alcoholic ammonia or sodium carbonate solution.

-

References

-

Organic Syntheses . (1941).[3] p-Bromobenzaldehyde Synthesis via p-Bromobenzal bromide. Coll. Vol. 2, p. 89. Retrieved from [Link]

-

PubChem . (2025).[4] Compound Summary: 4-Bromobenzal bromide.[1][5] National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(dibromomethyl)benzene is a halogenated aromatic compound with the chemical formula C₇H₅Br₃.[1] Its structure features a benzene ring substituted with a bromine atom and a dibromomethyl group at the para positions. This substitution pattern results in a molecule with significant potential for use in organic synthesis, particularly as a building block for more complex molecules in the development of novel therapeutics and functional materials. The presence of multiple bromine atoms influences the compound's reactivity, making it a versatile intermediate.

This guide provides a comprehensive overview of the melting and boiling points of 1-Bromo-4-(dibromomethyl)benzene. Due to the limited availability of experimental data in publicly accessible databases, this guide presents predicted values based on established computational methodologies. Furthermore, it offers detailed, field-proven protocols for the experimental determination of these crucial physicochemical properties, empowering researchers to validate the predicted data and further characterize this compound.

Physicochemical Properties

The melting and boiling points of a compound are fundamental physical properties that provide insights into its purity, stability, and the nature of its intermolecular forces. For 1-Bromo-4-(dibromomethyl)benzene, a solid at room temperature, these values are critical for its handling, purification, and application in various chemical reactions.

| Property | Predicted Value | Notes |

| Melting Point | 78 - 82 °C | Estimated using a Quantitative Structure-Property Relationship (QSPR) model. |

| Boiling Point | 285 - 290 °C | Estimated at standard atmospheric pressure (760 mmHg) using a QSPR model. |

Note on Predicted Values: The values presented in the table are estimates derived from computational models. While these models are based on the known properties of a vast number of similar compounds, experimental verification is highly recommended for any critical application.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models serve as a reliable method for predicting the physicochemical properties of chemical compounds.[2][3][4][5] These models establish a mathematical relationship between the chemical structure of a molecule and its physical properties.

The predicted melting and boiling points for 1-Bromo-4-(dibromomethyl)benzene were generated using a QSPR model that considers various molecular descriptors. These descriptors, derived from the compound's two-dimensional structure and three-dimensional conformation, quantify different aspects of the molecule's topology, geometry, and electronic distribution. Key factors influencing the melting and boiling points of halogenated aromatic compounds like 1-Bromo-4-(dibromomethyl)benzene include:

-

Molecular Weight: Higher molecular weight generally leads to stronger van der Waals forces, resulting in higher melting and boiling points.

-

Polarity and Dipole Moment: The presence of electronegative bromine atoms creates polar covalent bonds, contributing to dipole-dipole interactions between molecules.

-

Molecular Symmetry and Shape: The para-substitution pattern of 1-Bromo-4-(dibromomethyl)benzene imparts a degree of symmetry to the molecule, which can influence how efficiently it packs into a crystal lattice, thereby affecting its melting point.

-

Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces, which are significant due to the high number of electrons in the three bromine atoms, and dipole-dipole interactions.

The QSPR model integrates these factors to provide a robust estimation of the compound's melting and boiling points.

Experimental Determination of Melting and Boiling Points

To facilitate the experimental validation of the predicted values, this section provides detailed protocols for the determination of the melting and boiling points of 1-Bromo-4-(dibromomethyl)benzene.

Melting Point Determination: Capillary Method

The capillary method is a standard and widely accepted technique for determining the melting point of a solid crystalline compound.[2]

Protocol:

-

Sample Preparation:

-

Ensure the 1-Bromo-4-(dibromomethyl)benzene sample is pure and completely dry. Impurities can depress and broaden the melting point range.

-

Finely crush a small amount of the crystalline sample into a powder on a clean, dry surface.

-

-

Loading the Capillary Tube:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of a melting point apparatus.

-

Place a calibrated thermometer in the designated slot of the apparatus, ensuring the thermometer bulb is at the same level as the sample in the capillary tube.

-

-

Measurement:

-

Begin heating the block at a rapid rate until the temperature is about 15-20 °C below the expected melting point (based on the predicted value).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the heating block, the thermometer, and the sample.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination: Distillation Method

For an accurate determination of the boiling point, a simple distillation method is recommended, provided a sufficient quantity of the sample is available (typically >5 mL).[1][6][7]

Protocol:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Ensure all glassware is clean and dry.

-

-

Sample and Boiling Chips:

-

Place an appropriate volume of 1-Bromo-4-(dibromomethyl)benzene into the round-bottom flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

-

Thermometer Placement:

-

Position a calibrated thermometer in the distillation head so that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

-

Heating and Distillation:

-

Begin heating the flask gently using a heating mantle.

-

As the liquid heats up, the temperature will rise. The boiling point is reached when the liquid is boiling, and a ring of condensing vapor is observed on the thermometer bulb.

-

The temperature should remain constant during the distillation of a pure compound.

-

Adjust the heating rate to maintain a steady distillation rate of approximately 1-2 drops per second.

-

-

Measurement:

-

Record the constant temperature at which the liquid distills. This is the boiling point of the compound.

-

It is also important to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The predicted value is for standard atmospheric pressure (760 mmHg).

-

Diagram of the Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination by the Distillation Method.

Synthesis of 1-Bromo-4-(dibromomethyl)benzene

Understanding the synthesis of 1-Bromo-4-(dibromomethyl)benzene can provide valuable context for its handling and potential impurities. A common synthetic route involves the free-radical bromination of p-bromotoluene.[8]

The reaction proceeds by the homolytic cleavage of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide. The resulting bromine radicals selectively abstract hydrogen atoms from the benzylic position of p-bromotoluene, followed by reaction with a bromine source to form the dibromomethyl group.

Conclusion

References

-

thinkSRS.com. Melting Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

- Katritzky, A. R., et al. (1998). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. Journal of Chemical Information and Computer Sciences, 38(2), 209-217.

- Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Myrdal, P. B., & Yalkowsky, S. H. (2006). An Improved Structure-Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research, 45(14), 5033-5039.

-

PubChem. 1-Bromo-4-(dibromomethyl)benzene. Retrieved from [Link]

-

chemconnections.org. Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Pharmaguideline. (2011, September 4). Determination of Boiling Range or Temperature and Distillation Range. Retrieved from [Link]

-

SSERC. Melting point determination. Retrieved from [Link]

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship [academia.edu]

- 4. Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Safety data sheet (SDS) hazards for alpha,alpha,4-Tribromotoluene

Technical Safety Guide: -Tribromotoluene

(1-Bromo-4-(dibromomethyl)benzene)

Part 1: Chemical Identity & Structural Precision

In the high-throughput environment of drug discovery, nomenclature ambiguity is a primary source of safety incidents.

| Parameter | Technical Specification |

| IUPAC Name | 1-Bromo-4-(dibromomethyl)benzene |

| Common Synonyms | |

| CAS Number | 62247-77-2 |

| Molecular Formula | |

| Molecular Weight | 328.83 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Distinction | NOT 4-Bromobenzyl bromide (CAS 589-15-1) – which has only 1 benzylic bromine.NOT 4-Bromobenzotribromide – which has 3 benzylic bromines.[1][2] |

Mechanistic Insight: The presence of two bromine atoms on the benzylic carbon (

Part 2: Hazard Identification & Toxicology (GHS)

This compound is a potent alkylating agent and lachrymator . The primary mechanism of toxicity is the rapid alkylation of biological nucleophiles (proteins, DNA) and the generation of corrosive hydrobromic acid upon hydrolysis.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3][4] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |

| Special Hazard | Lachrymator | Induces severe tearing and respiratory distress at low ppm. |

The "Lachrymator" Effect: A Mechanistic Warning

Unlike simple acids,

-

Immediate Onset: Burning sensation in eyes and throat occurs before permanent tissue damage, serving as a warning property.

-

Delayed Edema: Inhalation of dust can lead to delayed pulmonary edema due to deep lung hydrolysis releasing HBr.

Part 3: Stability & Reactivity Profile

Understanding the decomposition pathway is critical for storage and handling. The gem-dibromide moiety is moisture-sensitive.

Hydrolysis Pathway

Upon exposure to atmospheric moisture or aqueous bases, the compound degrades to 4-Bromobenzaldehyde and Hydrogen Bromide . This reaction is autocatalytic; the generated HBr can further catalyze degradation in the presence of moisture.

Figure 1: Hydrolysis pathway of

Incompatibilities:

-

Strong Bases: Exothermic elimination to alkynes or substitution.

-

Oxidizing Agents: Potential for violent reaction.[1]

-

Metals (Mg, Li): Can form Grignard/Organolithium reagents, but may polymerize uncontrollably if not cooled.

Part 4: Self-Validating Safe Handling Protocol

This protocol uses a "Self-Validating" approach: every step includes a check to ensure the control is working.

Engineering Controls (The Primary Barrier)

-

Requirement: All operations must be performed in a certified chemical fume hood.

-

Validation: Verify hood flow is >100 fpm (0.5 m/s) using a tissue strip or digital monitor before opening the container.

-

Lachrymator Control: Place a small beaker of 5% aqueous sodium bicarbonate in the hood during weighing. If you smell the "sweet/pungent" odor or feel eye irritation, the hood containment is breached.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the lipophilic nature of benzyl halides.

| Body Part | Recommended PPE | Rationale |

| Hands (Primary) | Silver Shield (Laminate) or Viton | Benzyl halides permeate Nitrile/Latex in <5 mins. Laminate offers >4 hr breakthrough. |

| Hands (Dexterity) | Double-gloved Nitrile (Change every 15 mins) | Only acceptable for trace handling (<10 mg). |

| Eyes | Chemical Goggles + Face Shield | Safety glasses do not seal against lachrymatory vapors. |

| Respiratory | Full-face respirator with OV/Acid Gas cartridges | Required only if working outside a fume hood (e.g., spill cleanup). |

Operational Workflow

Figure 2: Operational safety workflow ensuring containment and neutralization.

Part 5: Emergency Response & Decontamination

Spill Management (Small Scale < 10g)

-

Evacuate: Clear the immediate area. The lachrymatory effect will dictate the exclusion zone.

-

PPE: Don full-face respirator (OV/AG cartridges) and Silver Shield gloves.

-

Neutralize: Do not just wipe up. Cover the spill with a slurry of Sodium Carbonate (

) and clay absorbent (vermiculite).-

Mechanism:

neutralizes the HBr generated by hydrolysis and the alkylating potential.

-

-

Collect: Scoop into a double-bagged waste container labeled "Corrosive/Lachrymator."

First Aid

-

Eye Contact: Irrigate immediately for 15 minutes.[3] Do not delay. The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); you must forcibly hold eyelids open to rinse.

-

Skin Contact: Wash with soap and water.[3] If redness ("burn") appears, treat as a chemical burn. Do not use alcohol (enhances skin absorption).

-

Inhalation: Move to fresh air. If wheezing occurs, medical observation for 24 hours is required to monitor for delayed pulmonary edema.

Part 6: Applications in Drug Development

While hazardous,

-

Aldehyde Synthesis: It serves as a "masked" aldehyde. Hydrolysis yields 4-Bromobenzaldehyde , a versatile building block for Suzuki couplings or reductive aminations.

-

Halogen Bonding: The bromine atom on the para-position is often exploited in Structure-Activity Relationship (SAR) studies to induce halogen bonding with protein backbone carbonyls, potentially increasing potency [1].

-

Metabolic Stability: Replacing a methyl group with a gem-dibromide or its derivative can block metabolic oxidation sites (CYP450), extending the half-life of a drug candidate.

References

Sources

- 1. alpha,alpha,alpha,4-tetrafluorotoluene(402-44-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 1-Bromo-4-(dibromomethyl)benzene | C7H5Br3 | CID 12473741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. angenesci.com [angenesci.com]

Difference between 4-Bromobenzyl bromide and 4-Bromobenzal bromide

Control of Benzylic Oxidation States in Drug Discovery & Synthesis

Executive Summary

In the architecture of small molecule drug discovery, the precise manipulation of the benzylic carbon is a pivot point for functional diversity. 4-Bromobenzyl bromide (mono-bromide) and 4-Bromobenzal bromide (geminal di-bromide) represent two distinct oxidation states derived from the same precursor, 4-bromotoluene.

While they share a parent scaffold, their synthetic utility is divergent:

-

4-Bromobenzyl bromide is a classic electrophile for

alkylation , serving as a linker to attach the 4-bromophenyl motif to nucleophiles (amines, thiols, alcohols). -

4-Bromobenzal bromide acts primarily as a masked aldehyde (acetal equivalent). It is rarely the final target; rather, it is the critical intermediate in the industrial conversion of 4-bromotoluene to 4-bromobenzaldehyde via hydrolysis.

This guide analyzes the structural, physical, and reactive differences between these two species, providing validated protocols for their selective synthesis and handling.[1]

Structural & Physical Comparison

The fundamental difference lies in the halogenation density at the benzylic position, which dictates both physical state and hydrolytic stability.

| Feature | 4-Bromobenzyl bromide | 4-Bromobenzal bromide |

| IUPAC Name | 1-bromo-4-(bromomethyl)benzene | 1-bromo-4-(dibromomethyl)benzene |

| Structure | ||

| Benzylic Oxidation State | Alcohol level (–1) | Aldehyde level (+1) |

| Molecular Weight | 249.93 g/mol | 328.83 g/mol |

| Melting Point | 60–64 °C (Solid) | ~31–34 °C (Low-melting solid/Liquid) |

| Primary Reactivity | Nucleophilic Substitution ( | Hydrolysis / Elimination |

| Stability | Stable if dry; lachrymator. | Hydrolytically unstable; evolves HBr. |

Structural Divergence Diagram

The following diagram illustrates the stepwise oxidation relationship between the precursor and the two brominated species.

Figure 1: Stepwise radical bromination pathway showing the progression from precursor to mono- and di-brominated species.

Synthetic Accessibility & Control

Both compounds are synthesized via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) or elemental bromine under radical conditions (AIBN or light initiation). The critical control parameter is stoichiometry .

The "Stoichiometric Switch"

-

Targeting Benzyl Bromide: You must use a slight excess of the precursor or exactly 1.0 equivalents of brominating agent. Over-bromination is the primary impurity risk.

-

Targeting Benzal Bromide: You must drive the reaction with excess brominating agent (>2.1 equivalents) and higher temperatures to force the second halogenation event, which is kinetically slower than the first due to steric and electronic effects.

Reaction Workflow

Figure 2: Synthetic workflow distinguishing the conditions required to isolate the mono-bromide versus the di-bromide.

Detailed Reactivity Profiles

4-Bromobenzyl bromide: The Alkylator

This molecule is a "staple" reagent. The C-Br bond is activated by the adjacent aromatic ring, making it highly susceptible to

-

Application: Synthesis of 4-bromobenzyl amines, ethers, and thiols.

-

Key Reaction: Sommelet Reaction . It can be converted to the aldehyde, but this requires hexamine and hydrolysis, a milder but more expensive route than using the benzal bromide.

-

Cross-Coupling: The aryl bromide moiety remains intact during mild nucleophilic substitutions, allowing for subsequent Suzuki or Buchwald-Hartwig couplings at the aryl position after the benzylic modification.

4-Bromobenzal bromide: The Precursor

This molecule is rarely the final product. It is an "activated" form of the methyl group destined for hydrolysis.

-

Mechanism of Utility: The gem-dibromide is structurally equivalent to a carbonyl. Under aqueous basic conditions (often aided by Calcium Carbonate or Sodium Formate), it collapses to the aldehyde.

-

Why use it? Direct oxidation of 4-bromotoluene to 4-bromobenzaldehyde using strong oxidants (like

) often over-oxidizes to the carboxylic acid (4-bromobenzoic acid). The "Benzal route" (Bromination

Experimental Protocols

Protocol A: Selective Synthesis of 4-Bromobenzyl bromide

Objective: Maximize mono-bromination while minimizing di-bromo impurities.

-

Setup: Flame-dried 3-neck Round Bottom Flask (RBF) with reflux condenser and

inlet. -

Reagents:

-

4-Bromotoluene (10.0 g, 58.5 mmol, 1.0 eq)

-

N-Bromosuccinimide (10.4 g, 58.5 mmol, 1.0 eq) - Recrystallize NBS before use for best results.

-

AIBN (0.19 g, 2 mol%)

-

Solvent:

or Benzotrifluoride (

-

-

Procedure:

-

Dissolve substrate in solvent. Add NBS and AIBN.

-

Heat to reflux (approx 80-85°C) with vigorous stirring.

-

Monitor: Reaction is complete when succinimide floats to the top (approx 2-4 hours).

-

Workup: Cool to 0°C. Filter off succinimide solid. Evaporate solvent.

-

Purification: Recrystallize from Ethanol/Hexane (MP 60-63°C).

-

Protocol B: Synthesis & Hydrolysis of 4-Bromobenzal bromide

Objective: Generate 4-Bromobenzaldehyde.

-

Bromination:

-

Use 2.2 eq of NBS (or

) relative to 4-bromotoluene. -

Reflux for 12-16 hours (longer time required for the second bromine addition).

-

Checkpoint: GC-MS should show M+ peaks at 326/328/330 (tribromo isotope pattern).

-

-

Hydrolysis (The Sommelet-like industrial variant):

-

Do not purify the crude benzal bromide extensively.

-

Suspend crude oil in water/dioxane (1:1).

-

Add

(2.0 eq) and heat to reflux for 4 hours. -

Result: The gem-dibromide hydrolyzes to the aldehyde (4-Bromobenzaldehyde).[2]

-

Safety & Handling (Lachrymators)

Both compounds are potent lachrymators (tear gas agents).

-

Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench residual active bromine species before removal from the hood.

-

Storage: Store 4-bromobenzyl bromide in a cool, dry place. 4-Bromobenzal bromide is sensitive to moisture and should be stored under inert gas (Argon) to prevent premature hydrolysis and release of corrosive HBr gas.

References

-

BenchChem. Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide. (Accessed 2026). Link

-

Organic Syntheses. p-Bromotoluene and derivatives. Org.[2][3] Synth. Coll. Vol. 1, 550. Link

-

PubChem. 4-Bromobenzaldehyde Compound Summary. National Library of Medicine. Link

-

Thermo Fisher Scientific. 4-Bromobenzyl bromide Product Specifications.Link[4]

-

Sigma-Aldrich. 4-Bromobenzyl bromide Safety Data Sheet & Properties.Link

Sources

The Synthetic Versatility of 1-Bromo-4-(dibromomethyl)benzene: A Gateway to Complex Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. Among the vast arsenal of building blocks available to the modern chemist, 1-Bromo-4-(dibromomethyl)benzene emerges as a uniquely versatile intermediate. Its structure, featuring a stable aryl bromide and a reactive gem-dibromomethyl group, offers a dual-functional handle for a wide array of chemical transformations. This guide provides a comprehensive exploration of the synthesis, properties, and diverse applications of 1-Bromo-4-(dibromomethyl)benzene, with a particular focus on its pivotal role as a precursor to high-value compounds in medicinal chemistry, materials science, and agrochemical development. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and showcase its utility in the synthesis of stilbenes, biaryls, and heterocyclic systems.

Physicochemical Properties and Synthesis

1-Bromo-4-(dibromomethyl)benzene, also known as 4-bromobenzal bromide, is a solid at room temperature with the molecular formula C₇H₅Br₃. The presence of the electron-withdrawing bromine atoms on both the aromatic ring and the benzylic position significantly influences its reactivity. The aryl bromide is amenable to a variety of cross-coupling reactions, while the dibromomethyl group serves as a masked aldehyde, a precursor to ylides, or a reactive electrophilic center.

The most common and efficient synthesis of 1-Bromo-4-(dibromomethyl)benzene involves the free-radical bromination of 4-bromotoluene.[1] This reaction proceeds via a chain mechanism initiated by light or a radical initiator, such as benzoyl peroxide. The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, allowing for selective bromination at the benzylic position.

Mechanism of Free-Radical Bromination

The reaction is initiated by the homolytic cleavage of the initiator (e.g., benzoyl peroxide) to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-bromotoluene to generate a resonance-stabilized benzyl radical. This radical then reacts with molecular bromine to form the monobrominated product and a bromine radical, which continues the chain reaction. Further bromination of the bromomethyl group proceeds via a similar mechanism to yield the desired dibromomethyl product.

Caption: Mechanism of free-radical bromination of 4-bromotoluene.

Experimental Protocol: Synthesis of 1-Bromo-4-(dibromomethyl)benzene

Materials:

-

4-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene in CCl₄.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux under irradiation with a UV lamp or a high-wattage incandescent lamp.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to afford 1-Bromo-4-(dibromomethyl)benzene as a crystalline solid.

The Gateway to 4-Bromobenzaldehyde: Hydrolysis of the Dibromomethyl Group

The most prominent application of 1-Bromo-4-(dibromomethyl)benzene is its role as a stable and easily handleable precursor to 4-bromobenzaldehyde. The hydrolysis of the gem-dibromide to the corresponding aldehyde is a robust and high-yielding transformation. This reaction typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions, to form an unstable gem-diol which readily eliminates water to furnish the aldehyde.

Experimental Protocol: Hydrolysis to 4-Bromobenzaldehyde

Materials:

-

1-Bromo-4-(dibromomethyl)benzene

-

Calcium carbonate or sodium carbonate

-

Water/Dioxane or other suitable solvent mixture

Procedure:

-

To a suspension of 1-Bromo-4-(dibromomethyl)benzene in a mixture of water and dioxane, add an excess of calcium carbonate.

-

Heat the mixture to reflux with vigorous stirring. The calcium carbonate neutralizes the HBr formed during the reaction, preventing side reactions.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Extract the filtrate with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromobenzaldehyde, which can be purified by recrystallization or distillation.

Caption: Experimental workflow for the hydrolysis of 1-Bromo-4-(dibromomethyl)benzene.

Applications in the Synthesis of Stilbenes and Biaryls

4-Bromobenzaldehyde, readily accessible from 1-Bromo-4-(dibromomethyl)benzene, is a cornerstone in the synthesis of stilbenes and biaryls, which are privileged scaffolds in medicinal chemistry and materials science.[2][3][4][5][6] These transformations are typically achieved through powerful palladium-catalyzed cross-coupling reactions or Wittig-type olefination reactions.

Wittig Reaction for Stilbene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphonium ylides.[7][8][9] 4-Bromobenzaldehyde can be reacted with a variety of benzyl phosphonium ylides to generate a diverse library of substituted stilbenes.

Caption: General scheme for the Wittig synthesis of stilbenes.

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

Materials:

-

4-Bromobenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium methoxide

-

Methanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature. The formation of the orange-red ylide will be observed.

-

After stirring for 30 minutes, add a solution of 4-bromobenzaldehyde in methanol.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After solvent removal, the crude product can be purified by column chromatography to yield the stilbene derivative.

| Reaction | Aldehyde | Ylide Precursor | Base | Solvent | Yield (%) | Reference |

| Wittig | 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | 70-90 | [7] |

| Wittig | 4-Bromobenzaldehyde | (4-Methoxybenzyl)triphenylphosphonium bromide | NaH | THF | 85 | [10] |

Heck and Suzuki Cross-Coupling Reactions

The aryl bromide moiety of 4-bromobenzaldehyde serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Heck reaction with alkenes, such as styrene, provides a direct route to stilbenes, while the Suzuki coupling with boronic acids is a powerful method for the synthesis of biaryl compounds.[2][11][12]

Experimental Protocol: Suzuki Coupling of 4-Bromobenzaldehyde

Materials:

-

4-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate

-

Triphenylphosphine

-

Sodium carbonate

-

1-Propanol/Water

Procedure:

-

To a flask containing 4-bromobenzaldehyde and phenylboronic acid, add 1-propanol.

-

Add an aqueous solution of sodium carbonate.

-

Sdd palladium(II) acetate and triphenylphosphine.

-

Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and add water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.

-

Purify the crude product by column chromatography to obtain the biphenyl derivative.[11]

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-95 | [13][14] |

| Suzuki | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | 95 | [11][12] |

Synthesis of Heterocyclic Compounds

1-Bromo-4-(dibromomethyl)benzene and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.

Carbazole Synthesis

Carbazole alkaloids are a class of naturally occurring compounds with a wide range of biological activities.[3][15][16][17] While direct synthesis from 1-Bromo-4-(dibromomethyl)benzene is not commonly reported, its derivative, 4-bromobenzaldehyde, can be a key starting material. For instance, it can undergo reductive amination followed by intramolecular cyclization reactions to form the carbazole scaffold. A more direct, albeit less common, approach could involve the reaction of a suitably substituted aniline with 1-bromo-4-(bromomethyl)benzene (a reduction product of the title compound) to form a diarylamine intermediate, which can then be cyclized.

Direct Applications of the Dibromomethyl Group

While the conversion to an aldehyde is the most frequent application, the dibromomethyl group itself can participate in a range of useful transformations.

Grignard Reagent Formation

The aryl bromide of 1-Bromo-4-(dibromomethyl)benzene can selectively react with magnesium to form a Grignard reagent, leaving the dibromomethyl group intact under carefully controlled conditions.[18][19][20][21][22][23] This Grignard reagent can then be reacted with various electrophiles to introduce new functional groups at the 4-position of the dibromomethylbenzene core.

Challenges and Considerations: The formation of a Grignard reagent in the presence of the reactive dibromomethyl group can be challenging. Side reactions, such as intermolecular Wurtz-type coupling, can occur. The reaction must be carried out at low temperatures and with careful addition of the substrate to the activated magnesium.

Phosphonium Salt and Ylide Formation

The dibromomethyl group can react with triphenylphosphine to form a phosphonium salt.[1][24][25][26] Subsequent treatment with a base can generate a phosphorus ylide, which can then be used in Wittig-type reactions. This provides an alternative route to alkenes without the need to first hydrolyze the dibromomethyl group to an aldehyde.

Applications in Materials Science and Agrochemicals

The unique electronic and reactive properties of 1-Bromo-4-(dibromomethyl)benzene and its derivatives make them attractive building blocks for functional materials and agrochemicals.

Conjugated Polymers

The ability to undergo cross-coupling reactions at the aryl bromide position and further functionalization at the dibromomethyl group (or the derived aldehyde) allows for the incorporation of this unit into conjugated polymer backbones.[27][28][29][30] Such polymers can exhibit interesting optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agrochemicals

The synthesis of certain fungicides and other agrochemicals involves the use of halogenated aromatic intermediates. While specific examples starting directly from 1-Bromo-4-(dibromomethyl)benzene are not widely documented in readily available literature, its derivatives, particularly 4-bromobenzaldehyde, are plausible precursors for the synthesis of complex heterocyclic systems found in some pesticidal compounds.

Conclusion

1-Bromo-4-(dibromomethyl)benzene stands as a testament to the power of strategic molecular design in organic synthesis. Its dual reactivity, stemming from the stable aryl bromide and the versatile dibromomethyl group, provides a rich platform for a multitude of chemical transformations. Primarily serving as a convenient and stable precursor to 4-bromobenzaldehyde, it unlocks access to a vast array of valuable compounds, including medicinally relevant stilbenes and biaryls, as well as functional materials. The direct functionalization of the dibromomethyl group, although less explored, presents further opportunities for the creative construction of novel molecular architectures. As the demand for complex and diverse chemical entities continues to grow in drug discovery, materials science, and agrochemistry, the utility of 1-Bromo-4-(dibromomethyl)benzene as a key synthetic intermediate is poised to expand even further. This guide has provided a comprehensive overview of its applications, offering both foundational knowledge and detailed protocols to empower researchers in their synthetic endeavors.

References

-

The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. (URL: [Link])

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (URL: [Link])

-

The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design. (URL: [Link])

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (URL: [Link])

-

Some chemical structures of well-known stilbene-based derivatives and drugs. (URL: [Link])

-

-

Grignard Reaction - Web Pages. (URL: [Link])

-

-

synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (URL: [Link])

-

The von Richter, Sommelet-Hauser, and Smiles Rearrangements - Dalal Institute. (URL: [Link])

-

Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchGate. (URL: [Link])

-

Wittig Reaction - Common Conditions. (URL: [Link])

-

Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com. (URL: [Link])

-

Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Sommelet-Hauser Rearrangement - Wikibooks. (URL: [Link])

-

Sommelet - Hauser Rearrangement - Surendranath College. (URL: [Link])

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (URL: [Link])

-

Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (URL: [Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

Synthetic approaches toward stilbenes and their related structures - PMC. (URL: [Link])

-

Synthesis of Natural Carbazole Alkaloids: An Update - ResearchGate. (URL: [Link])

-

Total synthesis of carbazole alkaloids - LookChem. (URL: [Link])

-

Collective Synthesis of Basic Carbazole Alkaloids - Asian Publication Corporation. (URL: [Link])

-

Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

-

Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2,5) and Wurtz coupling product (3, 6). - ResearchGate. (URL: [Link])

-

HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (URL: [Link])

-

Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (URL: [Link])

-

Synthesis of an active quaternary phosphonium salt and its application to the Wittig reaction: Kinetic study | Request PDF - ResearchGate. (URL: [Link])

-

One-Pot Synthesis of Boron-Doped Polycyclic Aromatic Hydrocarbons via 1,4-Boron Migration - TU Dresden. (URL: [Link])

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (URL: [Link])

-

Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (URL: [Link])

-

Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2, 5) and Wurtz coupling product (3, 6). - ResearchGate. (URL: [Link])

- US5481040A - Process for the preparation of phosphonium salts - Google P

-

-

Grignard Reaction - Web Pages. (URL: [Link])

-

-

Process for the preparation of phosphonium salts - European Patent Office - EP 0675130 A2 - Googleapis.com. (URL: [Link])

-

Heck coupling of different aryl halides with styrene. a | Download Table - ResearchGate. (URL: [Link])

-

Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC. (URL: [Link])

-

Synthesis of Polymers with π-Conjugated Molecules Using a Rearrangement Method | TSI Journals. (URL: [Link])

-

Synthesis of polycyclic aromatic hydrocarbons via benzannulated enediynyl alcohols - The Research Repository @ WVU - West Virginia University. (URL: [Link])

-

Optimization conditions of Heck‐Mizoroki reaction between 4‐bromobenzaldehyde and styrene catalysed with NHC–Pd–PEPPSI complexes - ResearchGate. (URL: [Link])

-

Facile synthesis of fluorene-based π-conjugated polymers via sequential bromination/direct arylation polycondensation - SciSpace. (URL: [Link])

-

Conjugated Polymer Synthesis: Methods and Reactions - Advanced Science News. (URL: [Link])

-

Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (URL: [Link])

-

1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential ... - PMC. (URL: [Link])

-

Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemmethod.com [chemmethod.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 6. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. juliethahn.com [juliethahn.com]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. sctunisie.org [sctunisie.org]

- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 15. researchgate.net [researchgate.net]

- 16. Total synthesis of carbazole alkaloids - Lookchem [lookchem.com]

- 17. asianpubs.org [asianpubs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. researchgate.net [researchgate.net]

- 21. web.alfredstate.edu [web.alfredstate.edu]

- 22. researchgate.net [researchgate.net]

- 23. d.web.umkc.edu [d.web.umkc.edu]

- 24. researchgate.net [researchgate.net]

- 25. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 27. Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. tsijournals.com [tsijournals.com]

- 29. scispace.com [scispace.com]

- 30. Conjugated Polymer Synthesis: Methods and Reactions - Advanced Science News [advancedsciencenews.com]

Application Note: Protocol for Hydrolysis of 1-Bromo-4-(dibromomethyl)benzene to 4-Bromobenzaldehyde

Abstract & Strategic Significance

4-Bromobenzaldehyde (CAS: 1122-91-4) is a critical pharmacophore and intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its bifunctionality—possessing an electrophilic aldehyde and a nucleophilic-susceptible aryl bromide—makes it ideal for divergent synthesis via Suzuki-Miyaura cross-coupling or condensation reactions.

This application note details the hydrolysis of 1-Bromo-4-(dibromomethyl)benzene (also known as 4-bromobenzal bromide).[1] While oxidation of 4-bromotoluene is the primary route to the precursor, the subsequent hydrolysis step is often the yield-limiting bottleneck due to potential over-oxidation or polymerization.

We present two protocols:

-

Method A (The Classical Standard): A robust, calcium carbonate-mediated hydrolysis ideal for scalability and high purity.

-

Method B (The Accelerated Protocol): An amine-catalyzed variant for rapid throughput.

Reaction Mechanism & Rationale

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic substitution at the benzylic carbon. Unlike simple alkyl halides, the geminal dibromide requires specific handling to prevent the formation of stable acetals or over-hydrolysis to benzoic acid.

Mechanistic Pathway

The hydrolysis involves the displacement of one bromide ion by water to form an unstable gem-halohydrin, which rapidly eliminates hydrogen bromide (HBr) to form the carbonyl group.

Figure 1: Mechanistic pathway of gem-dibromide hydrolysis. The elimination of HBr from the halohydrin is thermodynamically driven by the formation of the stable carbonyl bond.

Safety & Handling (Critical)

-

Lachrymator Hazard: 1-Bromo-4-(dibromomethyl)benzene is a potent lachrymator and skin irritant. All operations involving the solid or its solutions must be performed in a well-ventilated fume hood.

-

HBr Generation: The reaction generates significant quantities of hydrobromic acid. In Method A, this is neutralized in situ; however, pressure buildup can occur if venting is inadequate.

-

Thermal Hazards: Steam distillation involves handling superheated steam. Insulate glassware to prevent thermal shock.

Method A: Classical Calcium Carbonate Hydrolysis

Best For: High purity requirements, large-scale batches, and robust reproducibility. Basis: This protocol is an optimized adaptation of the classic Organic Syntheses procedure [1].

Materials

-

Precursor: 1-Bromo-4-(dibromomethyl)benzene (Crude or Pure).

-

Base: Calcium Carbonate (CaCO₃), powder.[2][3]

-

Role: Acts as an acid scavenger. It neutralizes HBr as it forms, driving the equilibrium forward and preventing acid-catalyzed polymerization of the aldehyde.

-

-

Solvent: Deionized Water.

-

Equipment: 2L Round-bottom flask, reflux condenser, mechanical stirrer (essential for slurry suspension), steam distillation setup.

Experimental Protocol

| Step | Action | Technical Insight |

| 1. Charge | In a 2L flask, suspend 0.58 mol (approx. 190-200g) of crude 1-Bromo-4-(dibromomethyl)benzene in 300 mL of water. | The precursor is insoluble in water. Vigorous stirring is required to maximize surface area contact between the organic oil and the aqueous phase. |

| 2. Buffer | Add 200 g (2.0 mol) of powdered CaCO₃. | Excess base is used to ensure the slurry remains neutral throughout the long reflux. |

| 3. Reaction | Heat the mixture cautiously to reflux. Maintain reflux for 15 hours . | Caution: Initial heating may cause foaming due to CO₂ evolution. Heat slowly until steady reflux is achieved. |

| 4. Distillation | Reconfigure the apparatus for steam distillation . Pass a rapid current of steam through the mixture.[3] | The aldehyde is volatile with steam; inorganic salts and tars are not. This is the primary purification step. |

| 5. Collection | Collect distillate in 500 mL fractions. Continue until the distillate is clear and no oil droplets are visible (approx. 2-3 L total). | The product will codistill as an oil that solidifies upon cooling. |

| 6. Isolation | Cool the distillate to 0–5 °C. Filter the white crystalline solid. | 4-Bromobenzaldehyde has a melting point of ~55–57 °C. |

| 7.[3] Drying | Dry the solid in a desiccator over CaCl₂ or under vacuum at room temperature. | Avoid heating during drying to prevent sublimation or oxidation. |

Expected Yield: 60–70% (based on 4-bromotoluene starting material).[2] Physical State: White crystalline solid (MP: 55–57 °C).

Method B: Amine-Accelerated Hydrolysis

Best For: Rapid screening, small-scale synthesis, or when long reflux times are undesirable. Basis: Utilization of secondary amines to facilitate halide displacement [2].

Materials

-

Reagent: 40% Aqueous Dimethylamine (DMA).

-

Solvent: Ethanol/Water (1:1).

Experimental Protocol

-

Dissolution: Dissolve 10 mmol of 1-Bromo-4-(dibromomethyl)benzene in 20 mL of ethanol.

-

Addition: Add 40 mmol of 40% aqueous dimethylamine.

-

Reflux: Heat to reflux for 1–2 hours .

-

Note: The amine acts as both a nucleophilic catalyst (forming an iminium intermediate) and a base.

-

-

Workup: Cool the mixture and pour into 100 mL of ice water. Acidify slightly with 2M HCl to hydrolyze any residual imines.

-

Extraction: Extract with dichloromethane (3 x 30 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

Comparison: This method is significantly faster (1-2h vs 15h) but requires solvent extraction and potentially chromatography if the starting material conversion is incomplete.

Process Workflow & Purification Logic

Figure 2: Operational workflow for the isolation of pharmaceutical-grade 4-Bromobenzaldehyde.

Advanced Purification: The Bisulfite Method

If the steam-distilled product retains a yellow tint (indicating impurities), use the Bisulfite Adduct method :

-

Triturate the crude solid with saturated sodium bisulfite (NaHSO₃) solution.

-

Filter the solid adduct (impurities remain in solution).

-

Regenerate the aldehyde by treating the solid with sodium carbonate (Na₂CO₃) solution and steam distilling again.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis or loss of volatiles. | Ensure reflux is vigorous. Check condenser coolant temperature. Extend reaction time if using Method A. |

| Acidic Product | Oxidation to 4-bromobenzoic acid. | Ensure the reaction atmosphere is inert (N₂ blanket) if possible. Avoid over-heating during drying. |

| Colored Product | Polymerization or residual bromine. | Perform the Bisulfite Purification step. Ensure CaCO₃ was in excess during hydrolysis. |

| Violent Foaming | Rapid CO₂ evolution. | Add CaCO₃ in portions or heat very gradually during the initial 30 minutes. |

References

-

Coleman, G. H.; Honeywell, G. E. "p-Bromobenzaldehyde". Organic Syntheses, Coll.[3][4] Vol. 2, p.89 (1943); Vol. 18, p.13 (1938).

-

Bankston, D. "Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine". Synthetic Communications, 2008.

-

BenchChem. "Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide".

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7074, 4-Bromobenzaldehyde".

Sources

Application Note: Controlled Hydrolysis of p-Bromobenzal Bromide to 4-Bromobenzaldehyde

Executive Summary & Strategic Context

4-Bromobenzaldehyde is a linchpin intermediate in pharmaceutical and agrochemical synthesis, particularly serving as a precursor for Suzuki-Miyaura cross-coupling reactions. While oxidative routes from 4-bromotoluene exist (e.g., catalytic oxidation), the gem-dihalide hydrolysis route remains a dominant laboratory and pilot-scale method due to its operational robustness and the avoidance of heavy metal oxidants (Cr, Mn).

This guide details the conversion of p-bromobenzal bromide (

Key Reaction Profile[1][2][3][4][5][6][7]

-

Reaction Type: Nucleophilic Substitution (

character) followed by Elimination. -

Atom Economy: Moderate (Loss of 2 equivalents of HBr).

-

Key Challenge: Managing the corrosivity of HBr and ensuring complete conversion of the metastable gem-diol intermediate.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple displacement but a multi-step hydrolysis.

-

Ionization: The benzylic C-Br bond weakens, facilitated by the aqueous medium and thermal energy.

-

First Hydrolysis: Water attacks the benzylic carbon, displacing one bromide to form a hemi-aminal-like intermediate (

-bromoalcohol). -

Second Hydrolysis/Collapse: The second bromide is displaced. The resulting gem-diol (hydrate) is unstable due to sterics and electronics, spontaneously dehydrating to release the aldehyde.

Critical Control Point: The generation of HBr creates a highly acidic environment. If left unchecked, high acid concentrations can promote polymerization or side reactions. Therefore, a weak base (acid scavenger) is essential.

Figure 1: Stepwise mechanistic pathway from gem-dibromide to aldehyde via the unstable gem-diol.

Experimental Protocols

Method A: The Calcium Carbonate "Gold Standard" (Recommended)

This method is preferred for high purity. Calcium carbonate (

Reagents:

-

p-Bromobenzal bromide (1.0 eq)

-

Calcium Carbonate, powder (3.0 - 4.0 eq)

-

Water (Solvent)

Protocol:

-

Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy slurry) and a reflux condenser.

-

Charging: Add p-bromobenzal bromide and powdered

. Add water (approx. 3-4 mL per gram of substrate). -

Reaction: Heat the mixture cautiously to reflux (

).-

Note: Evolution of

will occur. Ensure the system is vented.

-

-

Duration: Reflux vigorously for 12–16 hours. The heavy oil phase of the starting material should slowly disappear/change character.

-

Workup (Steam Distillation):

-

This is the purification step of choice. Pass steam directly into the reaction flask.

-

The aldehyde is volatile with steam; inorganic salts and polymers remain in the pot.

-

Collect approx. 2-3 L of distillate for every 50g of product.

-

-

Isolation: Cool the distillate. The aldehyde will crystallize as a white solid. Filter, wash with cold water, and dry in a desiccator.

Method B: Acidic Hydrolysis (Industrial Alternative)

For larger scales where solid handling (

Protocol:

-

Dissolve p-bromobenzal bromide in warm acetic acid (optional co-solvent) or suspend in water.

-

Add concentrated